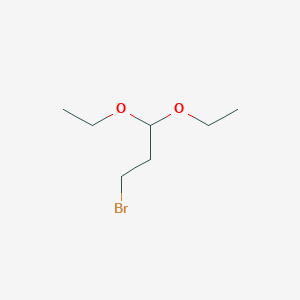
4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to a benzamide core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Methoxylation: Introduction of the methoxy group using sodium methoxide.
Amidation: Formation of the benzamide structure through the reaction of the halogenated intermediate with N-methoxy-N-methylamine.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dichloro-2-fluoro-N-methoxy-N-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide include other halogenated benzamides and fluorinated aromatic compounds. These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity. Examples include:
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 2,4-Dichloro-5-fluoropyrimidine
- Fluorinated quinolines
Propriétés
Formule moléculaire |
C9H8Cl2FNO2 |
|---|---|
Poids moléculaire |
252.07 g/mol |
Nom IUPAC |
4,5-dichloro-2-fluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8Cl2FNO2/c1-13(15-2)9(14)5-3-6(10)7(11)4-8(5)12/h3-4H,1-2H3 |
Clé InChI |
UCWGYHLUADCZEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC(=C(C=C1F)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


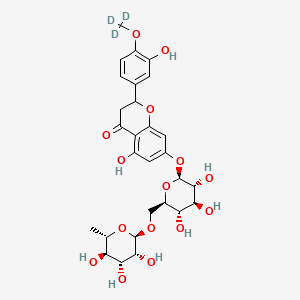
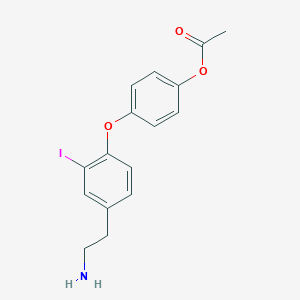

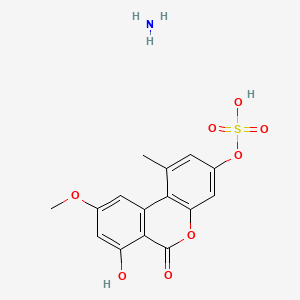
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
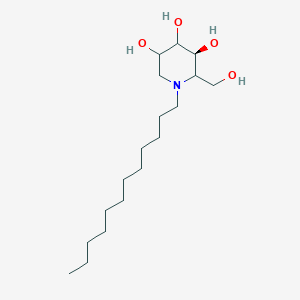
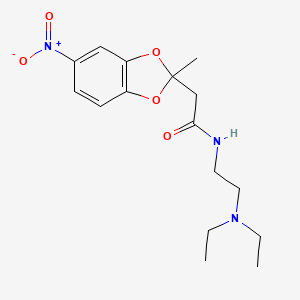


![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
